tert-Butyl (1-acetylpiperidin-4-yl)carbamate
CAS No.: 283167-28-2
Cat. No.: VC21060934
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 283167-28-2 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) |
| Standard InChI Key | YBNZMQXSIQUIHZ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS No.: 283167-28-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and an acetyl moiety at the 1-position of the piperidine ring. This compound represents an important class of modified piperidines that serve as building blocks in pharmaceutical chemistry.
Basic Properties
The compound has the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate |
| CAS Registry Number | 283167-28-2 |
| Standard InChI | InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) |
| SMILES | CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
The structure contains several functional groups that contribute to its reactivity and potential applications. The tert-butyl carbamate group provides stability and modulates solubility, while the acetyl moiety introduces reactivity for further transformations.
Synthesis Methods
Standard Synthetic Routes
The synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate typically involves a multi-step process starting from readily available precursors. A common synthetic pathway includes:
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Protection of the piperidine amine: Starting with tert-butyl piperidin-4-ylcarbamate
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Acetylation: Introduction of the acetyl group at the 1-position using acetic anhydride or acetyl chloride
The general reaction scheme can be represented as follows:
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tert-Butyl piperidin-4-ylcarbamate + Acetylating agent → tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Specific Synthesis Example
A detailed synthetic procedure involves the reaction of tert-butyl piperidin-4-ylcarbamate with acetic anhydride in the presence of a base such as triethylamine:
The synthesis typically proceeds with high yields (>90%) when conducted under optimized conditions. Purification methods include column chromatography or recrystallization, with typical eluent systems consisting of hexane/ethyl acetate mixtures.
Alternative Approaches
Alternative synthetic routes may involve different starting materials or reaction conditions. For instance, one approach involves:
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Direct acetylation of 4-aminopiperidine
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Subsequent protection of the amine with di-tert-butyl dicarbonate
Mechanism of Action
Molecular Interactions
The biological activity of tert-butyl (1-acetylpiperidin-4-yl)carbamate and its derivatives is primarily attributed to specific molecular interactions. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. Key structural features contributing to its bioactivity include:
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The piperidine ring, which provides a rigid scaffold for positioning functional groups
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The carbamate moiety, which can engage in hydrogen bonding interactions
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The acetyl group, which can participate in hydrophobic interactions or act as a hydrogen bond acceptor
Enzyme Inhibition
Research suggests that compounds structurally related to tert-butyl (1-acetylpiperidin-4-yl)carbamate can inhibit various enzymes, including:
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Cholinesterases: Inhibition of acetylcholinesterase or butyrylcholinesterase may contribute to neuroprotective effects
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Protein arginine methyltransferase 5 (PRMT5): Inhibition of this enzyme has been linked to anticancer activity
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NLRP3 inflammasome: Modulation of this complex may underlie anti-inflammatory effects
Biological Activity
Antimicrobial Properties
Compounds structurally related to tert-butyl (1-acetylpiperidin-4-yl)carbamate have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Research indicates effectiveness against drug-resistant strains including:
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Methicillin-resistant Staphylococcus aureus (MRSA)
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Vancomycin-intermediate Staphylococcus aureus (VISA)
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Vancomycin-resistant Enterococcus faecium (VREfm)
The minimum inhibitory concentrations observed for structurally similar compounds range from 0.78 to 3.125 μg/mL, which is comparable to last-resort antibiotics such as vancomycin and linezolid.
Neuroprotective Effects
Studies have investigated the potential neuroprotective effects of compounds related to tert-butyl (1-acetylpiperidin-4-yl)carbamate in the context of neurodegenerative diseases. Key findings include:
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Inhibition of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology
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Prevention of amyloid beta aggregation
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Protective effects on astrocytes against cytotoxicity induced by amyloid beta peptides
Anti-inflammatory Activity
Inflammation modulation represents another significant area of biological activity for this class of compounds. Research has demonstrated:
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Inhibition of NLRP3 inflammasome activation
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Reduction of IL-1β release in macrophages stimulated with lipopolysaccharide (LPS)
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Inhibition of pyroptosis, a form of inflammatory cell death
These findings suggest potential therapeutic applications in inflammatory diseases.
Research Applications
Pharmaceutical Intermediate
One of the primary applications of tert-butyl (1-acetylpiperidin-4-yl)carbamate is as an intermediate in pharmaceutical synthesis. Its usefulness stems from:
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The presence of orthogonally protected functional groups allowing selective modifications
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The stability of the tert-butoxycarbonyl group under various reaction conditions
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The ability to introduce diversity at multiple positions on the molecule
Drug Development
tert-Butyl (1-acetylpiperidin-4-yl)carbamate and its derivatives have been explored in various drug development programs, including:
Antibacterial Agents
Research has focused on developing arylurea derivatives of aryloxy(1-phenylpropyl) alicyclic diamines incorporating the piperidine scaffold. These compounds have shown promise against multidrug-resistant Gram-positive bacteria .
Neurodegenerative Disease Treatments
Derivatives of this compound have been investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. The dual inhibition of enzymes involved in disease pathology makes these compounds attractive candidates for further development.
Anti-inflammatory Drugs
The ability to modulate inflammatory responses has led to interest in developing compounds based on this scaffold for treating inflammatory conditions.
Structure-Activity Relationship Studies
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of tert-butyl (1-acetylpiperidin-4-yl)carbamate have been synthesized and studied for their properties and activities. Some notable examples include:
Functional Group Variations
The influence of various functional groups on the properties and activities of piperidine-based carbamates has been extensively studied:
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Protecting Group Variations: Replacement of the tert-butyl group with other carbamate protecting groups (e.g., benzyl, ethyl) affects lipophilicity, metabolic stability, and deprotection conditions
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N-Acyl Variations: Substitution of the acetyl group with other acyl groups (e.g., benzoyl, chloroacetyl) impacts receptor binding, enzymatic interactions, and pharmacokinetic properties
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Ring Substitutions: Introduction of substituents on the piperidine ring alters conformational preferences, binding affinity, and biological activity
Pharmacological Comparison
Comparative studies of the pharmacological properties of tert-butyl (1-acetylpiperidin-4-yl)carbamate and related compounds have revealed important structure-activity relationships:
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Compounds with the acetyl group at the 1-position generally exhibit higher affinity for certain enzyme targets compared to non-acetylated analogs
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The tert-butyl carbamate group provides optimal spatial arrangement for interaction with specific binding pockets in target proteins
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Introduction of additional functional groups can enhance specificity for particular biological targets
Recent Research Developments
Synthetic Innovation
Recent advances in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate and related compounds include:
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Development of chemoenzymatic approaches for stereoselective synthesis
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Application of flow chemistry techniques for improved efficiency and scalability
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Exploration of green chemistry principles to reduce environmental impact
Biological Investigations
Current research on the biological activities of tert-butyl (1-acetylpiperidin-4-yl)carbamate and its derivatives focuses on:
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Detailed mechanisms of antimicrobial action, including membrane depolarization effects
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Structure-activity relationships for inflammasome inhibition
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Potential applications in new therapeutic areas
Studies have demonstrated that compounds with structures similar to tert-butyl (1-acetylpiperidin-4-yl)carbamate can induce depolarization of bacterial cytoplasmic membranes, suggesting a mechanism for their antibacterial effects .
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